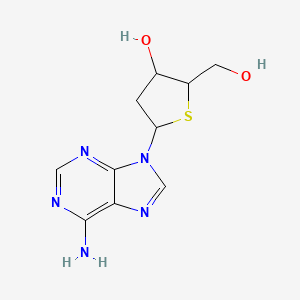

2'-Deoxy-4'-thioadenosine

Description

Historical Context of 4'-Thionucleoside Conceptualization and Initial Synthesis

The concept of modifying the furanose sugar ring of a nucleoside by replacing the oxygen atom at the 4'-position with sulfur emerged in the 1960s. acs.org This line of inquiry led to the first reported synthesis of 2'-Deoxy-4'-thioadenosine by Reist et al. in 1964. acs.org Following this pioneering work in the 1960s and 70s, interest in the therapeutic potential of this class of compounds was significantly reignited by later discoveries. ingentaconnect.com Independent reports by Secrist and Walker on the potent anti-herpes virus activity of 2'-deoxy-4'-thionucleosides brought renewed attention to their promise. ingentaconnect.comjst.go.jp

The initial synthetic routes have since evolved, with researchers developing various methods to improve efficiency and yield. Key strategies include the Pummerer-type thioglycosylation reaction and Vorbrüggen glycosylation, which have become important tools in the synthesis of these analogues. jst.go.jpnih.govnih.govnih.gov These synthetic advancements have been crucial in enabling the broader investigation of 4'-thionucleosides, including this compound, for various biological applications. jst.go.jp

Bioisosteric Significance of Sulfur Replacement in Nucleoside Analogues

One of the most critical consequences of this substitution is the enhanced stability of the glycosidic bond, which links the sugar to the nucleobase. ingentaconnect.comresearchgate.net This modification confers resistance to degradation by acid hydrolysis and nucleoside phosphorylases, enzymes that can cleave the glycosidic bond in natural nucleosides, thereby limiting their therapeutic efficacy. ingentaconnect.comnih.gov

Furthermore, the presence of the 4'-sulfur atom alters the conformational dynamics of the furanose ring. srce.hr Detailed NMR studies have revealed that the anomeric effect in 4'-thionucleosides is weaker than in their natural oxygen-containing counterparts. srce.hr This change in electronic and steric properties influences how these analogues interact with cellular enzymes. When incorporated into oligonucleotides to form "4'-thioDNA," these modifications can cause the entire strand to adopt an RNA-like A-form structure instead of the typical B-form of DNA. oup.comnih.gov This structural shift is believed to contribute to the observed high resistance of 4'-thioDNA to degradation by nucleases. oup.comnih.govresearchgate.net While the sulfur replacement can sometimes lead to reduced potency compared to an oxygen-containing parent compound, this can be accompanied by a favorable reduction in toxicity. acs.org

Overview of Academic Research Trajectories for this compound and Its Analogues

Since its initial synthesis, research into this compound and related 4'-thionucleosides has branched into several distinct, yet interconnected, trajectories. The primary focus has been on their potential as therapeutic agents, particularly in antiviral and anticancer applications.

Antiviral Research: The initial spark of interest in 4'-thionucleosides was their antiviral properties. ingentaconnect.comjst.go.jp Research has demonstrated the activity of various analogues against a range of DNA and RNA viruses.

Herpesviruses: Early studies highlighted potent activity against herpes simplex virus (HSV). ingentaconnect.comjst.go.jp Subsequent work has confirmed activity against other herpesviruses like Varicella Zoster Virus (VZV) and cytomegalovirus (CMV). nih.govmdpi.com

Retroviruses: The antiviral investigation was extended to HIV, with 2',3'-dideoxy-4'-thionucleoside analogues showing inhibitory activity. nih.gov

Hepatitis Viruses: Analogues have been developed and tested for activity against Hepatitis B virus (HBV) and Hepatitis C virus (HCV), targeting the viral polymerase. nih.govnih.gov

Anticancer Research: Alongside antiviral studies, the cytotoxic properties of 4'-thionucleosides have been a major research focus.

Cytotoxicity: Initial reports noted the cytotoxicity of 2'-deoxy-4'-thionucleosides against various cancer cell lines. jst.go.jp

Mechanism of Action: Research has explored different mechanisms, including the inhibition of DNA methyltransferase I (DNMT1) by analogues like 2'-Deoxy-4'-thiocytidine. acs.org

Analogue Development: Numerous derivatives, such as those with substitutions at the C8-position of the adenine (B156593) base, have been synthesized and evaluated, showing potent anticancer activity in cell culture. nih.govacs.orgmdpi.com

Nucleic Acid Chemistry and Biotechnology: A more recent and highly significant research trajectory involves using 2'-deoxy-4'-thionucleosides as building blocks for synthetic nucleic acids.

4'-ThioDNA: The synthesis of oligonucleotides composed entirely of 2'-deoxy-4'-thionucleosides (4'-thioDNA) has opened up new avenues for research. nih.govacs.org

Unique Properties: These modified DNA strands exhibit remarkable properties, including high resistance to enzymatic degradation and a unique A-form helical structure. oup.comnih.gov They also show a preference for hybridizing with RNA. oup.com

Biotechnological Applications: The stability and unique structural features of 4'-thioDNA make it a promising candidate for use in functional oligonucleotides, such as antisense therapies. nih.gov Research has also demonstrated that 2'-deoxy-4'-thionucleoside triphosphates can be successfully incorporated by DNA polymerases, enabling the enzymatic synthesis and PCR amplification of fully modified 4'-thioDNA strands. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O2S |

|---|---|

Molecular Weight |

267.31 g/mol |

IUPAC Name |

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)thiolan-3-ol |

InChI |

InChI=1S/C10H13N5O2S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13) |

InChI Key |

KSPWPIFRZGARDG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(SC1N2C=NC3=C(N=CN=C32)N)CO)O |

Origin of Product |

United States |

Molecular and Enzymatic Interactions of 2 Deoxy 4 Thioadenosine

Substrate Acceptance by DNA Polymerases for 2'-Deoxy-4'-thionucleoside 5'-Triphosphates

The triphosphate form of 2'-deoxy-4'-thioadenosine, along with other 2'-deoxy-4'-thionucleoside 5'-triphosphates (dSNTPs), has been investigated as a substrate for various DNA polymerases in processes like PCR and primer extension. nih.govresearchgate.net The successful incorporation of these modified nucleotides is crucial for the synthesis of 4'-thioDNA, a nucleic acid analog with enhanced nuclease resistance. nih.govresearchgate.net

Systematic analysis has shown that family B DNA polymerases lacking 3'→5' exonuclease activity can efficiently incorporate dSNTPs. nih.gov For instance, KOD Dash DNA polymerase has been successfully used to amplify a 104-mer DNA fragment using all four dSNTPs, demonstrating that long, fully modified 4'-thioDNA can be synthesized enzymatically. nih.gov The resulting PCR product could be used as a template for subsequent PCR with natural deoxynucleoside triphosphates (dNTPs), indicating that the genetic information was accurately maintained during the initial amplification with the modified substrates. nih.gov

The efficiency of incorporation can be influenced by the specific polymerase used and the sequence context. nih.gov Studies with other modified dNTPs have shown that the chemical nature of the modification and the polymerase itself are critical factors. nih.gov For example, while some polymerases can readily incorporate modified nucleotides, others may be significantly hindered. nih.gov The ability of polymerases like KOD Dash to accept 2'-deoxy-4'-thionucleoside 5'-triphosphates opens up possibilities for the enzymatic synthesis of DNA with unique properties for various biotechnological applications. nih.govresearchgate.net

Interaction with Nucleic Acid Processing Enzymes

Nuclease Resistance of 4'-ThioDNA and 4'-ThioRNA

A key feature of nucleic acids containing 4'-thionucleosides, such as 4'-thioDNA and 4'-thioRNA, is their enhanced resistance to nuclease degradation. oup.comnih.govnih.gov This resistance is a significant advantage for their potential therapeutic applications, as natural nucleic acids are rapidly degraded by cellular nucleases. genelink.com

4'-thioDNA has demonstrated significant resistance to both endonucleases and exonucleases. oup.com For instance, fully modified 4'-thioDNAs are highly resistant to cleavage by the endonuclease DNase I. oup.com This resistance is attributed to the structural properties of 4'-thioDNA, which adopts an A-form helical structure similar to RNA, rather than the B-form typical of DNA. nih.govoup.com The A-form conformation presents a different groove geometry that is not readily recognized by DNase I. nih.gov Furthermore, 4'-thioDNA also shows increased resistance to 3'-exonucleases compared to unmodified DNA. oup.com

Similarly, 4'-thioRNA exhibits remarkable stability against nucleases. It has been shown to be significantly more stable in human serum than its natural RNA counterpart, with a half-life approximately 600 times longer. nih.govcapes.gov.br This high level of resistance applies to both exonucleases and endonucleases. nih.gov The introduction of 2'-O-methyl modifications in conjunction with the 4'-thio modification can further enhance nuclease stability. semanticscholar.org This robust resistance to enzymatic degradation makes 4'-thionucleic acids promising candidates for applications like antisense oligonucleotides and siRNAs, where stability is paramount for efficacy. nih.govsemanticscholar.org

Recognition and Processing by Restriction Endonucleases and DNA Methylases

The modification of the sugar moiety in 4'-thioDNA also affects its interaction with other DNA-modifying enzymes, such as restriction endonucleases and DNA methylases. nih.gov These enzymes are highly specific for their DNA recognition sequences, and alterations within these sites can significantly impact their activity. wikipedia.orgsigmaaldrich.com

Studies using oligodeoxynucleotides containing 2'-deoxy-4'-thiothymidine within the EcoRV recognition site (GATATC) have provided insights into these interactions. nih.gov When the modified nucleotide was placed adjacent to the cleavage site, the resulting 4'-thioDNA was not a substrate for the EcoRV restriction endonuclease. nih.gov Moreover, the corresponding methylase also failed to recognize this modified DNA. nih.gov

When the 2'-deoxy-4'-thiothymidine was moved two residues away from the cleavage site but still within the recognition sequence, the 4'-thioDNA became a poor substrate for both the endonuclease and the methylase. nih.gov While the binding of the endonuclease to the modified DNA was not affected, the catalytic rate (kcat) was dramatically reduced to only 0.03% of that observed with the unmodified DNA. nih.gov These findings highlight that the 4'-thio modification, even when not directly at the scissile bond, can profoundly interfere with the catalytic steps of restriction and methylation, likely due to subtle structural changes in the DNA that affect the precise positioning of the enzyme's active site. nih.gov

Kinase Interactions and ATP-Binding Site Occupation

Derivatives of 4'-thioadenosine have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov These inhibitors are designed to occupy the ATP-binding site of kinases, thereby blocking their catalytic activity. nih.gov

Inhibition of Specific Protein Kinases (e.g., TRKA, CK1δ, DYRK1A/1B, HASPIN)

Research has identified 7-substituted 7-deaza-4'-thioadenosine derivatives as multi-kinase inhibitors. nih.govnih.gov One such compound, 7-acetylene-7-deaza-4'-thioadenosine, demonstrated marked inhibition of several kinases, including neurotrophic tyrosine receptor kinase 1 (TRKA), casein kinase 1 delta (CK1δ), and dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/1B). nih.govnih.gov A kinome scan revealed that this compound strongly inhibited these kinases at a concentration of 1 μM. nih.gov

Further studies have focused on developing specific inhibitors for kinases like HASPIN (haploid germ cell-specific nuclear protein kinase), an atypical kinase involved in mitosis. acs.orgnih.govbiorxiv.org A modified 4'-thioadenosine analog, LJ4827, was identified as a potent and specific HASPIN inhibitor with a Ki value of 0.46 nM. acs.org This compound also showed inhibitory activity against other kinases like DYRK1A. acs.org The development of such potent and selective kinase inhibitors based on the 4'-thioadenosine scaffold highlights the therapeutic potential of this class of compounds.

Below is a table summarizing the inhibitory activity of selected 4'-thioadenosine derivatives against various protein kinases.

| Compound | Target Kinase | IC50 / Ki | Source |

| 7-acetylene-7-deaza-4'-thioadenosine (1g) | TRKA | Strong inhibition at 1 µM | nih.gov |

| CK1δ | Strong inhibition at 1 µM | nih.gov | |

| DYRK1A | Strong inhibition at 1 µM | nih.gov | |

| DYRK1B | Strong inhibition at 1 µM | nih.gov | |

| LJ4827 | HASPIN | Ki = 0.46 nM | acs.org |

| DYRK1A | <1% activity remaining at 1 µM | acs.org | |

| CLK2 | <1% activity remaining at 1 µM | acs.org | |

| MEK5 | <1% activity remaining at 1 µM | acs.org |

Structural Analysis of Kinase-Inhibitor Complexes with 4'-Thioadenosine Derivatives

The design of multi-kinase inhibitors based on the 4'-thioadenosine template aims to occupy not only the hinge and hydrophobic regions of the ATP-binding site, which are common targets for many kinase inhibitors, but also the ribose pocket. nih.govnih.gov This strategy is based on the interaction of ATP itself with kinases and is expected to improve binding affinity. nih.gov

X-ray crystallography has been instrumental in validating the binding mode of these inhibitors. For instance, the structure of LJ4827 in complex with HASPIN confirmed its role as a potent inhibitor. acs.orgnih.gov Such structural analyses provide a detailed understanding of the interactions between the 4'-thioadenosine derivative and the amino acid residues in the kinase's active site. This information is invaluable for the rational design of next-generation inhibitors with improved potency and selectivity. The ability of these compounds to occupy the ribose pocket, in addition to other key regions of the ATP-binding site, represents a promising avenue for the development of novel anticancer agents. nih.govnih.gov

Nucleoside Salvage Pathway Enzyme Interactions

The nucleoside salvage pathway is a crucial metabolic route that recycles nucleosides and bases from the degradation of DNA and RNA. This compound has been studied for its interaction with several enzymes in this pathway.

Modulation of S-Methyl-5'-thioadenosine Phosphorylase (MTAP) Activity

S-methyl-5'-thioadenosine phosphorylase (MTAP) is a key enzyme in the methionine salvage pathway, catalyzing the reversible phosphorolysis of S-methyl-5'-thioadenosine (MTA) into adenine (B156593) and 5-methylthioribose-1-phosphate. wikipedia.org This function is vital for polyamine metabolism and the salvage of adenine and methionine. wikipedia.orguniprot.org MTAP is also known to act on other 5'-deoxyadenosine (B1664650) analogues. genome.jp

The deficiency of the MTAP enzyme is observed in a significant percentage of human cancers, often due to co-deletion with the nearby tumor suppressor gene CDKN2A. researchgate.netnih.gov This deficiency makes MTAP a target for anticancer drug development. pdbj.org Research has demonstrated that some analogues of MTA require cleavage by MTAP to exert their cytotoxic effects. nih.gov These analogues are converted by MTAP to their respective free bases, which are then phosphorylated to active nucleotides. nih.gov

While direct studies detailing the modulation of MTAP by this compound are not extensively available in the reviewed literature, the broad substrate specificity of MTAP for 5'-deoxyadenosine analogues suggests a potential for interaction. genome.jp The structural similarity of this compound to the natural substrate could allow it to act as a substrate or inhibitor for MTAP.

| Enzyme | Gene | Function | Relevance to this compound |

| S-Methyl-5'-thioadenosine Phosphorylase (MTAP) | MTAP | Catalyzes the phosphorolysis of S-methyl-5'-thioadenosine (MTA) to salvage adenine and methionine. wikipedia.orguniprot.org | Potential substrate or inhibitor due to its structural analogy to 5'-deoxyadenosine. genome.jp |

Inhibition of S-Adenosylhomocysteine Hydrolase

S-Adenosylhomocysteine hydrolase (SAHH) is a crucial enzyme that catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine (B11128) and L-homocysteine. tandfonline.comcreative-enzymes.com This reaction is vital for regulating cellular methylation processes, as SAH is a potent inhibitor of transmethylation reactions. tandfonline.comt3db.ca Inhibition of SAHH leads to an accumulation of SAH, which can disrupt these essential methylation events and has been explored as a therapeutic strategy for antiviral and anticancer agents. tandfonline.comresearchgate.net

Elevated levels of SAH have been linked to endothelial dysfunction and are associated with an increased risk of cardiovascular disease. nih.gov The enzyme is considered a validated target for anti-tumor therapies as it is frequently overexpressed in many types of tumors. rcsb.org

Derivatives and analogues of adenosine have been synthesized and evaluated as inhibitors of SAHH. For instance, fluorinated analogues of 5'-methylthioadenosine have been shown to be time-dependent and irreversible inhibitors of SAHH. tandfonline.com While direct inhibitory data for this compound on SAHH is not specified in the provided search results, its structural similarity to adenosine suggests it could potentially interact with the active site of SAHH. The design of nucleoside analogues, including those with modifications at the 4'-position, is a common strategy for developing SAHH inhibitors. researchgate.net

| Enzyme | EC Number | Function | Relevance to this compound |

| S-Adenosylhomocysteine Hydrolase (SAHH) | 3.3.1.1 | Catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and L-homocysteine. creative-enzymes.com | Potential inhibitor due to its structural similarity to adenosine, a product of the SAHH-catalyzed reaction. |

Phosphorylation by Cytosolic Nucleoside Kinases

The phosphorylation of nucleoside analogues is a critical step for their activation into cytotoxic or antiviral agents. biosynth.com This process is carried out by nucleoside kinases, which convert the nucleosides into their monophosphate forms, the first step towards their incorporation into DNA or RNA, or their action as enzyme inhibitors. The four major mammalian deoxyribonucleoside kinases are thymidine (B127349) kinase 1 (TK1), thymidine kinase 2 (TK2), deoxycytidine kinase (dCK), and deoxyguanosine kinase (dGK). ptbioch.edu.pl

Studies on related 4'-thio-nucleosides have shown that they can be substrates for these kinases. For example, 5-Iodo-4'-thio-2'-deoxyuridine (ITdU) was found to be effectively phosphorylated by cytosolic nucleoside kinases. snmjournals.orgresearchgate.netsnmjournals.org Specifically, the replacement of the 4'-oxygen with a sulfur atom in nucleoside analogs can impact their substrate activity with kinases like dCK. For instance, 4'-thio-β-D-arabinofuranosylcytosine (T-araC) showed a significantly reduced substrate activity with dCK compared to its oxygen-containing counterpart, araC. nih.gov However, at pharmacologically relevant concentrations, the phosphorylation rates were found to be similar. nih.gov

While direct phosphorylation data for this compound is not explicitly detailed in the provided results, it is known to be cytotoxic due to its conversion to the triphosphate form within cells, which subsequently inhibits DNA and RNA synthesis. biosynth.com This implies that this compound is indeed a substrate for one or more cytosolic nucleoside kinases. The specific kinase(s) involved and the efficiency of phosphorylation would be key determinants of its biological activity.

| Kinase Family | Specific Kinases | Function | Relevance to this compound |

| Cytosolic Nucleoside Kinases | Deoxycytidine kinase (dCK), Thymidine kinase 1 (TK1), etc. ptbioch.edu.pl | Phosphorylate deoxyribonucleosides to their monophosphate form, initiating their metabolic activation. ptbioch.edu.pl | This compound is converted to its active triphosphate form in cells, indicating it is a substrate for these kinases. biosynth.com |

Biological Activities and Mechanisms of Action in Research Models

Anti-proliferative and Cytotoxic Effects in Cellular Models

The substitution of the oxygen atom with sulfur in the furanose ring of nucleosides has led to the development of 4'-thionucleosides, a class of compounds with notable biological activities. Research has shown that various 2'-deoxy-4'-thio pyrimidine (B1678525) and purine (B94841) nucleosides exhibit cytotoxic effects across different human cancer cell lines. nih.govresearchgate.net

For instance, 2'-Deoxy-4'-thiocytidine, 2'-deoxy-4'-thiouridine, and 4'-thiothymidine (B166157) have all demonstrated cytotoxicity against L1210 (murine leukemia), H.Ep-2 (human epidermoid carcinoma), and CCRF-CEM (human T-cell lymphoblastoid leukemia) cell lines. researchgate.net Similarly, a series of 4'-thio-D-arabinofuranosylpurine nucleosides were synthesized and evaluated for their potential as anticancer agents. nih.gov Among these, the beta anomers with diaminopurine and guanine (B1146940) as the bases showed significant cytotoxicity in a variety of human cancer cell lines during in-vitro studies. nih.gov

Further investigations into related compounds, such as 4'-thioadenosine derivatives, have identified potent agonists for the human A3 adenosine (B11128) receptor. nih.gov One such derivative, 2-chloro-N6-(3-iodobenzyl)-4'-thioadenosine-5'-methyluronamide, exhibited concentration-dependent anti-proliferative effects in human cancer cell lines including A549 (lung carcinoma), Col2 (colon cancer), and HL-60 (promyelocytic leukemia). nih.gov The anti-growth effect of this agonist was linked to the inhibition of the Wnt signaling pathway. nih.gov

It is important to note that while some 4'-thionucleosides show significant cytotoxic activity in cell culture, their effectiveness may not always translate to in vivo models. For example, a potent 4'-thio-D-arabinofuranosylpurine nucleoside did not show selectivity at the maximum tolerated dose in a murine colon tumor model. nih.gov A series of 2'-deoxy-4'-thioribo purine nucleosides also displayed moderate to severe cytotoxicity in vitro. nih.gov

Table 1: Cytotoxic Activity of Selected 4'-Thionucleosides in Cellular Models This table is for illustrative purposes and may not be exhaustive.

| Compound | Cell Lines Tested | Observed Effect | Reference |

|---|---|---|---|

| 2'-Deoxy-4'-thiocytidine | L1210, H.Ep-2, CCRF-CEM | Cytotoxic | researchgate.net |

| 2'-Deoxy-4'-thiouridine | L1210, H.Ep-2, CCRF-CEM | Cytotoxic | researchgate.net |

| 4'-Thiothymidine | L1210, H.Ep-2, CCRF-CEM | Cytotoxic | researchgate.net |

| 4'-Thio-D-arabinofuranosylpurine nucleosides (beta anomers with diaminopurine and guanine) | Various human cancer cell lines | Significant cytotoxicity | nih.gov |

| 2-Chloro-N6-(3-iodobenzyl)-4'-thioadenosine-5'-methyluronamide | A549, Col2, HL-60 | Concentration-dependent anti-proliferative effects | nih.gov |

Antiviral Activities in In Vitro Systems

2'-Deoxy-4'-thioadenosine and its related 4'-thionucleoside analogues have been the subject of extensive research for their potential antiviral properties against a range of DNA and RNA viruses. The mechanism of action for many of these nucleoside analogues involves cellular activation to their triphosphate forms, which can then interfere with viral replication by inhibiting viral polymerases or acting as chain terminators during nucleic acid synthesis. kuleuven.be

A series of 2'-deoxy-4'-thio purine nucleosides, including this compound, were evaluated for their activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). nih.govresearchgate.net While some 4'-thio pyrimidine nucleosides like 4'-thiothymidine have shown activity against HSV-1, the activity of the purine series, including this compound, was also investigated. researchgate.netnih.gov

The mechanism behind the anti-HSV activity of 4'-thio-2'-deoxyuridines, a related class of compounds, involves several steps. These compounds are more efficiently phosphorylated by HSV-1 thymidine (B127349) kinase (TK) compared to their oxygen-containing counterparts. nih.govresearchgate.net Following conversion to their triphosphate forms within the infected cells, they are incorporated into the viral DNA. nih.govresearchgate.net This incorporation leads to the inhibition of viral DNA synthesis. nih.govresearchgate.net Furthermore, these modified nucleosides are resistant to degradation by human thymidine phosphorylase, which potentially enhances their antiviral efficacy. nih.govresearchgate.net

Several 2'-deoxy-4'-thio purine nucleosides have demonstrated potent activity against Human Cytomegalovirus (HCMV) in in vitro studies. nih.govresearchgate.net One of the lead compounds from a tested series, 2-amino-6-(cyclopropylamino)purine 2'-deoxy-4'-thioriboside, was identified as a particularly potent and selective agent against HCMV replication. nih.govresearchgate.net The antiviral activity of these compounds is often accompanied by some level of cytotoxicity. nih.govresearchgate.net 4'-thiothymidine has also been reported to be active against HCMV in cell culture. researchgate.net

The general mechanism for anti-HCMV nucleoside analogues involves intracellular conversion to the active triphosphate form, which then inhibits the viral DNA polymerase. mdpi.com

The evaluation of this compound and its derivatives against Hepatitis C Virus (HCV), an RNA virus, has been part of broader screening efforts for anti-HCV agents. nih.govmdpi.com The development of direct-acting antivirals (DAAs) for HCV has been a major focus of research, with nucleos(t)ide analogues that inhibit the NS5B RNA-dependent RNA polymerase being a key class of compounds. nih.govmdpi.comeuropa.eu

While specific data on the anti-HCV activity of this compound is limited in the provided search results, the general approach involves using cell-based HCV replicon systems to assess the ability of a compound to inhibit viral RNA replication. mdpi.comeuropa.euresearchgate.net The efficacy of such nucleoside analogues often depends on their efficient conversion to the 5'-triphosphate form, which then competes with natural substrates for incorporation by the viral polymerase, leading to chain termination. nih.gov

The anti-HIV activity of 4'-thionucleosides has been an area of significant investigation. A series of 2',3'-dideoxy-4'-thionucleoside analogues, which are structurally related to this compound, were synthesized and evaluated for their ability to inhibit HIV. nih.gov Among them, 2',3'-Dideoxy-4'-thiocytidine showed modest but significant activity against HIV in vitro. nih.gov The search for novel anti-HIV agents has included various modifications of the nucleoside structure, including the introduction of a sulfur atom at the 4'-position, to enhance activity and stability. liverpool.ac.uk The mechanism of action for many nucleoside reverse transcriptase inhibitors (NRTIs) involves competitive inhibition of the HIV reverse transcriptase and/or chain termination upon incorporation into the growing viral DNA chain.

Several 2'-deoxy-4'-thio purine nucleosides have shown extremely potent activity against Hepatitis B Virus (HBV) in vitro. nih.govresearchgate.net A lead compound, 2-amino-6-(cyclopropylamino)purine 2'-deoxy-4'-thioriboside, was highly effective at inhibiting HBV replication. nih.govresearchgate.net The anti-HBV activity of these compounds is often associated with moderate to severe cytotoxicity in cell culture. nih.govresearchgate.net

The mechanism of action for anti-HBV nucleoside analogues generally involves the inhibition of the HBV polymerase (a reverse transcriptase). nih.govnih.gov After being converted to their active triphosphate forms, these compounds can act as competitive inhibitors of the natural deoxyribonucleoside triphosphates and/or as chain terminators once incorporated into the viral DNA. nih.govnih.gov Research on related compounds has shown that they can effectively inhibit the synthesis of HBV minus-strand DNA. nih.govnih.gov

Table 2: In Vitro Antiviral Activity of this compound and Related Analogues This table summarizes the reported activities and is for illustrative purposes. Potency and cytotoxicity can vary significantly between specific analogues.

| Virus | Compound Class/Analogue | Observed In Vitro Activity | Reference |

|---|---|---|---|

| Herpes Simplex Virus (HSV-1, HSV-2) | 2'-Deoxy-4'-thio purine nucleosides | Evaluated for activity | nih.govresearchgate.net |

| Human Cytomegalovirus (HCMV) | 2'-Deoxy-4'-thio purine nucleosides | Potent activity, particularly 2-amino-6-(cyclopropylamino)purine 2'-deoxy-4'-thioriboside | nih.govresearchgate.net |

| Hepatitis C Virus (HCV) | 2'-Deoxy-4'-thio purine nucleosides | Evaluated for activity | nih.gov |

| Human Immunodeficiency Virus (HIV) | 2'-Deoxy-4'-thio purine nucleosides | Evaluated for activity | nih.govresearchgate.net |

| Hepatitis B Virus (HBV) | 2'-Deoxy-4'-thio purine nucleosides | Extremely potent activity | nih.govresearchgate.net |

Induction of Cellular Differentiation

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. scispace.com This process is fundamental to development and tissue maintenance, and its deregulation is a hallmark of cancer. scientificarchives.comnews-medical.netmdpi.com Some studies have suggested that nucleoside analogs can induce cellular differentiation in cancer cells, representing a potential therapeutic strategy.

While direct evidence for this compound inducing cellular differentiation is limited in the reviewed literature, related compounds have shown such activity. For instance, 4'-thioadenosine has been reported as an inducer for the differentiation of HL-60 human leukemia cells. The ability of adenosine receptor ligands, a class to which some 4'-thioadenosine derivatives belong, to influence the differentiation of various cell types, including oligodendrocytes, has also been investigated. unifi.it

The potential for cancer cells to be reverted to a more normal-like state through induced differentiation is an area of active research. news-medical.net The mechanisms by which 4'-thioadenosine and its analogs might induce differentiation are likely linked to their epigenetic modulatory activities and their effects on signaling pathways that control cell fate. For example, the differentiation of renal cells is linked to the expression of specific developmental transcription factors, and alterations in these pathways can lead to aberrant differentiation. plos.org

The table below provides examples of cellular differentiation induced by related compounds.

| Compound/Analog Class | Effect | Cell Line/Model |

| 4'-Thioadenosine | Induction of differentiation | HL-60 human leukemia cells |

| Adenosine Receptor Ligands | Influence on oligodendrocyte differentiation | Oligodendrocyte precursor cells |

Effects on Cell Cycle Progression in Research Models

The cell cycle is a tightly regulated series of events that leads to cell division and duplication. frontiersin.org It is comprised of four main phases: G1, S, G2, and M. frontiersin.org Dysregulation of the cell cycle is a fundamental characteristic of cancer, leading to uncontrolled proliferation. medsci.org Several 4'-thioadenosine analogs have been shown to interfere with cell cycle progression, often leading to cell cycle arrest at specific checkpoints.

A common finding is the induction of G1/S phase or G2/M phase arrest. The G1/S transition is a critical checkpoint that commits the cell to DNA replication, while the G2/M checkpoint ensures that the cell is ready for mitosis. nih.govnih.gov For example, the novel adenosine analog thio-Cl-IB-MECA, a 4'-thioadenosine derivative, has been shown to induce G0/G1 cell cycle arrest in human promyelocytic leukemia HL-60 cells. researchgate.net This arrest was correlated with the down-regulation of the checkpoint protein cyclin D1 and c-myc. researchgate.net

Similarly, the 4'-thioadenosine analogue LJ4827 has been observed to cause a delay in the G2 to M phase transition. acs.org The mechanisms underlying these effects often involve the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. jmb.or.krnih.govnih.gov By inhibiting specific CDKs, these compounds can prevent the phosphorylation of target proteins that are necessary for the cell to advance to the next phase of the cycle.

The table below summarizes the effects of 4'-thioadenosine analogs on cell cycle progression in various research models.

| Analog | Effect on Cell Cycle | Mechanism of Action | Research Model |

| Thio-Cl-IB-MECA | G0/G1 arrest | Down-regulation of cyclin D1 and c-myc | Human promyelocytic leukemia HL-60 cells |

| LJ4827 | G2/M delay | Inhibition of HASPIN kinase | HeLa cells |

Applications of 2 Deoxy 4 Thioadenosine in Biochemical and Molecular Research

Engineering of Modified Nucleic Acids (4'-ThioDNA and 4'-ThioRNA)

The synthesis of nucleic acids containing a 4'-thio modification, such as 4'-thioDNA and 4'-thioRNA, is a cornerstone of their application. researchgate.net These modified polymers serve as bioisosteres of natural DNA and RNA, possessing increased stability while being recognized by key biological enzymes. nih.gov

Enzymatic Synthesis and Oligonucleotide Incorporation

The practical synthesis of 2'-deoxy-4'-thionucleosides, including the appropriately protected derivatives of 2'-deoxy-4'-thioadenosine, has been established, providing the necessary building blocks for creating modified oligonucleotides. nih.govacs.org These building blocks, in the form of phosphoramidite (B1245037) units, can be incorporated into DNA strands using standard automated solid-phase synthesis. researchgate.netnih.gov

Crucially, the triphosphate form of 2'-deoxy-4'-thionucleosides (dSNTPs) can act as substrates for various DNA polymerases. nih.govacs.org Research has shown that Family B DNA polymerases lacking 3'→5' exonuclease activity are particularly effective at incorporating these modified nucleotides. researchgate.netfigshare.comacs.org This enzymatic compatibility is fundamental, enabling the creation of long strands of 4'-thioDNA from a template. figshare.com The resulting 4'-thioDNA exhibits unique properties, including high resistance to both endonuclease and 3'-exonuclease cleavage and a preference for hybridizing with RNA. oup.comnih.gov

Polymerase Chain Reaction (PCR) Amplification Using 4'-Thionucleoside Triphosphates

A significant breakthrough in the application of this compound and its counterparts was the demonstration of successful PCR amplification using only 2'-deoxy-4'-thionucleoside 5'-triphosphates (dSNTPs). figshare.comacs.org Systematic analysis revealed that by using specific DNA polymerases, such as KOD Dash DNA polymerase, it is possible to generate highly modified 4'-thioDNA products. researchgate.netnih.govacs.org

In one landmark study, a 104-mer PCR product was successfully obtained even when all four natural dNTPs were replaced with their 4'-thio analogues. researchgate.netfigshare.comnih.gov To confirm the fidelity of this process, the resulting 4'-thioDNA was used as a template in a subsequent PCR with natural dNTPs. figshare.comacs.org Sequencing of the final natural DNA product confirmed that the genetic information was maintained accurately throughout the amplification with the modified substrates. figshare.comnih.gov This was the first report of an accurate PCR amplification of a highly modified DNA using only unnatural dNTPs, highlighting the potential of 4'-thioDNA as a robust synthetic genetic material. figshare.comacs.org

| Polymerase Type | Activity with dSNTPs | Outcome |

| Family B DNA Polymerases (e.g., KOD Dash) | Efficient incorporation | Successful primer extension and PCR amplification of long (e.g., 104-mer) 4'-thioDNA. researchgate.netfigshare.com |

| Polymerases with 3'→5' exonuclease activity | Lower efficiency | Not optimal for synthesizing 4'-thioDNA. figshare.comacs.org |

In Vitro Transcription and Translation with 4'-Thio Nucleic Acid Templates

The utility of 4'-thioDNA extends beyond replication to the core processes of gene expression. Research has demonstrated that 4'-thioDNA can serve as a template for in vitro transcription by RNA polymerases like T7 RNA polymerase to produce natural RNA. nih.govrsc.orgresearchgate.net This capability has been confirmed even in complex biological environments, with studies showing that partially modified 4'-thioDNA templates can be transcribed in mammalian cells. rsc.orgresearchgate.net

Furthermore, the information flow from these artificial genetic polymers has been shown to proceed to translation. nih.gov In reconstituted E. coli gene expression systems, the genetic information stored in 4'-thioDNA can be transcribed into 4'-thioRNA, which is then successfully translated into protein. nih.gov This demonstrates that the entire central dogma of molecular biology—from DNA to RNA to protein—can be recapitulated using these synthetic analogues. nih.gov This groundbreaking work underscores the potential of 4'-thionucleic acids to function as an alternative genetic system. nih.govnih.gov

Probing Protein-Nucleic Acid Recognition and Dynamics

For example, studies using the restriction endonuclease EcoRV showed that incorporating a single 2'-deoxy-4'-thiothymidine adjacent to the cleavage site completely inhibited the enzyme's cutting activity and prevented recognition by its associated methylase. nih.gov When the modification was moved further from the cleavage site, the 4'-thioDNA became a poor substrate for both enzymes. nih.gov Interestingly, the binding affinity of the endonuclease to the modified DNA was unaffected, indicating that the modification primarily impacts the catalytic step (kcat), which was reduced to just 0.03% of the value for the natural substrate. nih.gov These findings demonstrate that 4'-thionucleosides can be used as sensitive probes to investigate the subtle interactions and conformational requirements that govern protein-DNA recognition and catalysis. nih.gov

Development of Chemical Biology Tools and Probes

Chemical probes are small molecules designed to study and manipulate biological processes in a controlled manner. mskcc.org The unique properties of this compound and other modified nucleosides allow for their incorporation into nucleic acids to create specialized tools for chemical biology. mdpi.com These modified oligonucleotides can be used to investigate the function of nucleic acid-binding proteins. mdpi.com

For instance, oligonucleotides can be synthesized with reactive groups attached to the nucleobase. mdpi.com The incorporation of this compound can help stabilize specific duplex structures, positioning the reactive group to form a covalent bond with a nearby amino acid residue (like cysteine or lysine) on a target protein. mdpi.com This crosslinking strategy helps to map the binding sites and understand the structural basis of protein-nucleic acid interactions. mdpi.com The development of such probes, which can be further enhanced with tags for imaging or affinity purification, provides powerful tools for dissecting complex biological pathways involving nucleic acids. mskcc.orgnih.gov

Research into Artificial Genetic Polymers and Information Transfer

The ability of 4'-thioDNA to be replicated by polymerases and transcribed into RNA positions it as a prime candidate for an artificial genetic system. figshare.comnih.gov Synthetic genetic polymers, or XNAs (xeno-nucleic acids), challenge the notion that DNA and RNA are the only molecules capable of storing and propagating genetic information. nih.govmdpi.com

Research has successfully demonstrated that 4'-thioDNA can function as a bioisostere of natural DNA, capable of heredity. nih.govnih.gov The accurate amplification of 4'-thioDNA via PCR and its subsequent transcription show that the sequence information is faithfully maintained and transferred. figshare.comnih.govresearchgate.net This opens the door to creating orthogonal biological systems where genetic information is stored and expressed using molecules other than natural DNA and RNA. nih.gov Such research not only expands our fundamental understanding of the chemical requirements for life but also has potential applications in synthetic biology, such as the creation of organisms with novel genetic pathways or the development of highly stable therapeutic oligonucleotides. nih.gov

Radiopharmaceutical Research for Proliferation Imaging (e.g., 5-¹²⁵I-iodo-4'-thio-2'-deoxyuridine)

The noninvasive imaging of cell proliferation is a critical goal in oncology for diagnosing, staging, and monitoring the response of tumors to therapy. A primary strategy for this involves radiolabeled nucleosides that are incorporated into the DNA of dividing cells. While halogenated thymidine (B127349) analogues like 5-iodo-2'-deoxyuridine (IUdR) can serve as markers for cell proliferation, their utility is often hampered by rapid degradation in the body. snmjournals.orgsnmjournals.org The chemical modification of nucleoside analogues to improve their metabolic stability is a key area of research. The substitution of the oxygen atom at the 4'-position of the furanose ring with a sulfur atom, creating a 4'-thionucleoside, represents a significant advance in this field. snmjournals.orgscielo.br This modification generally confers resistance to cleavage by phosphorylase enzymes without drastically altering the stereochemistry required for phosphorylation by thymidine kinase and subsequent DNA incorporation. snmjournals.org

A prominent example that illustrates the potential of this class of compounds is 5-iodo-4'-thio-2'-deoxyuridine (ITdU) , a uridine (B1682114) analogue that shares the core 4'-thio modification principle with this compound. snmjournals.orgaacrjournals.org Research into radioiodinated ITdU has provided detailed insights into its function as a proliferation imaging agent.

Detailed Research Findings:

Studies have focused on synthesizing and evaluating radioiodinated ITdU (e.g., ¹²⁵I-ITdU) as a metabolically stable agent for proliferation imaging with Single-Photon Emission Computed Tomography (SPECT). snmjournals.orgnih.gov

Metabolic Stability: A crucial advantage of the 4'-thio modification is enhanced stability. Research demonstrated that ¹²⁵I-ITdU has a higher resistance to phosphorolytic cleavage by thymidine phosphorylase compared to its conventional counterpart, ¹²⁵I-IUdR. snmjournals.orgnih.gov This increased stability reduces rapid in vivo degradation, a major limitation of earlier radiolabeled nucleosides. snmjournals.orgaacrjournals.org

Phosphorylation and DNA Incorporation: For a nucleoside analogue to be an effective proliferation marker, it must be phosphorylated by cellular kinases and incorporated into newly synthesized DNA. Studies using thymidine kinase-expressing (L-M) and thymidine kinase-deficient (L-M (TK-)) cells confirmed that ¹²⁵I-ITdU is effectively phosphorylated by cytosolic nucleoside kinases and specifically incorporated into the DNA of proliferating cells. snmjournals.orgnih.gov In vitro metabolism studies showed that over 90% of the accumulated radioactivity from ¹²⁵I-ITdU was found in the DNA fraction after 60 minutes, proving it to be an ideal marker for DNA synthesis. snmjournals.orgnih.gov

Table 1: Comparative in vitro Phosphorylation of Iodinated Nucleosides

| Compound | Enzyme Activity (pmol/unit/30 min) | Relative Rate |

| ¹²⁵I-IUdR | 138,606.2 ± 14,902.3 | 1.00 |

| ¹²⁵I-ITdU | 3,778.7 ± 692.0 | 0.03 |

| ¹²⁵I-ITAU | 514.8 ± 367.0 | <0.01 |

| Data derived from studies on phosphorylation by cytosolic nucleoside kinases. snmjournals.org |

Biodistribution and Proliferation-Specific Uptake: Animal studies revealed that ¹²⁵I-ITdU displays significantly higher uptake in organs with high cell proliferation rates, such as the thymus, spleen, small intestine, and bone. snmjournals.orgnih.gov In contrast, non-proliferating organs like the brain, muscle, and liver showed low uptake. nih.gov This demonstrates the compound's ability to selectively target dividing cells.

Enhancing Tumor Uptake: The efficacy of ITdU imaging can be further improved by addressing other metabolic pathways. Thymidylate synthase (TS), an enzyme involved in DNA synthesis, was found to cause deiodination of ITdU. aacrjournals.orgsnmjournals.org Pre-treatment with a TS inhibitor, 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), was shown to block this deiodination, leading to a significant and preferential increase in the uptake of radiolabeled ITdU in tumor tissues. aacrjournals.orgsnmjournals.org In a study using a mouse model, pre-treatment with FdUrd increased the tumor uptake of ¹³¹I-ITdU from 4.6% of the injected dose per gram (%ID/g) to 11.8 %ID/g. snmjournals.org

Table 2: Biodistribution of ¹³¹I-ITdU in Mice with and without FdUrd Pre-treatment (30 min post-injection)

| Organ | Uptake without FdUrd (%ID/g) | Uptake with FdUrd (10 mg/kg) (%ID/g) |

| Tumor | 4.6 ± 1.2 | 11.8 ± 1.8 |

| Spleen | 5.0 ± 1.3 | 69.8 ± 45.5 |

| Intestine | 3.3 ± 1.1 | 7.4 ± 1.8 |

| Liver | 1.8 ± 0.3 | 1.9 ± 0.4 |

| Muscle | 0.4 ± 0.1 | 0.4 ± 0.1 |

| *Data represents mean ± SD. snmjournals.org |

The research on ITdU underscores the value of the 4'-thio modification in developing more stable and effective radiopharmaceuticals for imaging cell proliferation. snmjournals.orgsnmjournals.orgnih.gov This principle of enhanced metabolic stability is applicable to other nucleoside analogues, including derivatives of this compound, for various therapeutic and diagnostic applications.

Structure Activity Relationships and Design of Analogues of 2 Deoxy 4 Thioadenosine

Modifications of the Furanose Ring

The furanose ring of 2'-Deoxy-4'-thioadenosine is a primary target for structural modification. Changes to the chalcogen at the 4'-position, as well as substitutions at the 2', 3', and 5' positions, have profound effects on the compound's conformational preferences, stability, and biological function.

Chalcogen Replacements Beyond Sulfur (e.g., Selenium at 4'-position)

The bioisosteric replacement of the 4'-sulfur atom with other chalcogens, particularly selenium, has been explored to modulate the pharmacological profile of adenosine (B11128) analogues. The synthesis of 4'-selenonucleosides was first established in 2007. acs.org The introduction of selenium, a larger and more polarizable atom than sulfur, alters the pucker of the sugar ring and the glycosidic bond conformation, which can significantly impact receptor binding and agonist/antagonist activity. nih.gov

Potent and selective A₃ adenosine receptor (AR) agonists have been identified by replacing the 4'-sulfur with selenium. nih.gov Unlike their 4'-thio counterparts, these 4'-seleno analogues tend to favor a syn glycosidic conformation and a South sugar pucker. nih.gov This conformational shift influences how the ligand fits into the receptor's binding pocket. For instance, N⁶-substituted 5'-N-methylcarbamoyl-4'-selenoadenosine derivatives have been shown to be potent and selective A₃AR agonists. nih.gov The N⁶-3-iodobenzyl 4'-seleno analogue, in particular, was identified as a highly potent full A₃AR agonist with a Kᵢ value of 0.57 nM and high selectivity over A₁ and A₂ₐ receptors. nih.gov

The development of 4'-selenonucleosides, such as 4'-seleno-AZT, has also been pursued for potential anti-HIV agents. researchgate.net The synthesis of these compounds often involves a seleno-Michael reaction as a key step to form the 4-selenosugar intermediate. researchgate.netnih.gov

2'-Substitutions (e.g., Fluoro, Methyl, Mercapto, Hydroxyl)

Modifications at the 2'-position of the 4'-thiofuranose ring are critical for fine-tuning biological activity, particularly for anticancer and antiviral applications. The nature of the substituent at this position influences the sugar's conformational equilibrium (North vs. South pucker), which is often crucial for enzyme recognition and phosphorylation.

2'-Fluoro: The introduction of a fluorine atom at the 2'-position has been a successful strategy. The synthesis of 2'-deoxy-2'-fluoro-4'-thioadenosine has been reported, providing a substrate for creating novel modified RNAs. researchgate.net The high electronegativity of fluorine can alter the sugar pucker and enhance metabolic stability. In related 4'-thiocytidine analogues, 2'-fluoro derivatives were found to possess potent antineoplastic properties in vitro. researchgate.net

2'-Methyl: The addition of a 2'-C-methyl group to 4'-thionucleosides has been investigated, with analogues showing activity against the Hepatitis C virus (HCV). acs.org

2'-Mercapto: While direct studies on 2'-mercapto-2'-deoxy-4'-thioadenosine are limited, the synthesis of 2'-deoxy-2'-mercaptoadenosine for incorporation into RNA substrates for adenosine deaminases (ADARs) has been described. nih.gov In this context, replacing the 2'-hydroxyl with a more sterically demanding 2'-mercapto group was found to be highly inhibitory to the enzyme's activity. nih.gov This suggests that a 2'-SH group on a 4'-thioadenosine scaffold would likely have a significant, and potentially inhibitory, steric and electronic impact on interactions with target enzymes like kinases or polymerases.

2'-Hydroxyl: The presence or absence of the 2'-hydroxyl group defines the nucleoside as either a ribo- (4'-thioadenosine) or 2'-deoxyribo- (this compound) analogue. This distinction is fundamental to its biological role. The 2'-hydroxyl group is essential for forming RNA and can participate in key hydrogen-bonding interactions within biological targets. Its absence in 2'-deoxy analogues is a defining feature for DNA incorporation. Comparing the activity of 4'-thioadenosine and this compound reveals the functional consequence of this group. For example, in the context of adenosine receptor ligands, both ribo- and 2'-deoxyribo-series have been explored, with the specific receptor subtype affinity often being sensitive to the presence or absence of the 2'-OH group. nih.gov

Table 1: Effects of 2'-Substitutions on 4'-Thionucleoside Analogues

| 2'-Substituent | Analogue Class | Observed Biological Effect/Property | Reference(s) |

| Fluoro (F) | 2'-deoxy-2'-fluoro-4'-thioadenosine | Substrate for novel modified RNAs. | researchgate.net |

| 2'-deoxy-2'-fluoro-4'-thiocytidine | Potent antineoplastic properties. | researchgate.net | |

| Methyl (CH₃) | 2'-C-methyl-4'-thionucleosides | Activity against Hepatitis C virus (HCV). | acs.org |

| Mercapto (SH) | 2'-deoxy-2'-mercaptoadenosine (in RNA) | Inhibitory to ADAR enzyme activity, suggesting significant steric/electronic impact. | nih.gov |

| Hydroxyl (OH) | 4'-thioadenosine (vs. 2'-deoxy) | Distinguishes between RNA/DNA analogue roles; influences receptor subtype affinity. | nih.gov |

3'- and 5'-Modifications and Their Functional Consequences

Modifications at the 3' and 5' positions of the furanose ring are crucial for influencing phosphorylation by cellular kinases and for direct interaction with target proteins.

3'-Modifications: Alterations at the 3'-position can impact the ability of the nucleoside to be incorporated into a growing DNA or RNA chain, making it a key site for developing chain-terminating antiviral or anticancer agents. While specific examples for this compound are sparse, studies on related adenosine analogues show that 3'-deoxy modifications are common. nih.gov Furthermore, 3'-ureidoadenosine derivatives have been synthesized and show high binding affinity at mutant A₃ adenosine receptors, indicating the 3'-position is a viable site for introducing substituents to modulate receptor interaction. neurotree.org

5'-Modifications: The 5'-hydroxyl group is the primary site of phosphorylation to form the active triphosphate species. Modifications at this site can create prodrugs with improved cellular uptake or alter receptor interactions.

Truncated Analogues: Novel D- and L-4'-thioadenosine derivatives lacking the 5'-hydroxymethyl group (truncated analogues) have been synthesized and evaluated as potent and selective A₃ adenosine receptor antagonists. nih.gov

Carbamoyl Derivatives: The addition of a 5'-N-methylcarbamoyl group to 4'-selenoadenosine analogues produced potent and selective A₃AR agonists. nih.gov

Prodrugs: A bis(pivaloyloxymethyl) phosphotriester prodrug of this compound has been synthesized to enhance its biological evaluation in tumor cell cultures. acs.org

Combined Modifications: 5'-modified analogues have been combined with nucleobase modifications. For example, 5'-modified 7-deoxy-7-ethynyl-4'-thioadenosine was developed as a specific inhibitor for HASPIN, a mitotic kinase, for anticancer therapy. nih.govacs.org

Modifications of the Adenine (B156593) Nucleobase

Altering the structure of the adenine base can change the hydrogen bonding patterns, steric profile, and electronic properties of the nucleoside, leading to significant shifts in biological activity and target selectivity.

7-Deaza Modifications and Substitutions (e.g., 7-ethynyl, 7-acetylene)

Replacement of the N7 atom of the purine (B94841) ring with a carbon atom creates a 7-deazaadenine (pyrrolo[2,3-d]pyrimidine) core. glenresearch.com This modification removes a key hydrogen bond acceptor site in the major groove of DNA and allows for the introduction of various substituents at the C7 position.

This strategy has been successfully employed to develop multi-kinase inhibitors from the 4'-thioadenosine scaffold. nih.govmdpi.comnih.gov Researchers designed these analogues to occupy the ribose pocket, hinge region, and hydrophobic areas of the ATP binding site in kinases. mdpi.com

7-acetylene-7-deaza-4'-thioadenosine was identified as a lead compound with potent anticancer activity against a range of human cancer cell lines, including lung, colon, breast, and liver cancer. nih.govmdpi.com It also showed marked inhibition of several kinases, including TRKA, CK1δ, and DYRK1A/1B. mdpi.com

7-ethynyl-7-deaza-4'-thioadenosine derivatives, when combined with 5'-modifications, have been developed as highly specific HASPIN kinase inhibitors for anticancer applications. nih.govacs.org

Table 2: Anticancer Activity of 7-acetylene-7-deaza-4'-thioadenosine (Compound 1g)

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference(s) |

| A549 | Human Lung Cancer | 0.004 | mdpi.com |

| HCT116 | Human Colon Cancer | 0.008 | mdpi.com |

| MCF7 | Human Breast Cancer | 0.06 | mdpi.com |

| HepG2 | Human Liver Cancer | 0.01 | mdpi.com |

| SNU-638 | Human Stomach Cancer | 0.009 | mdpi.com |

| PC-3 | Human Prostate Cancer | 0.02 | mdpi.com |

Alterations at Other Purine Base Positions

Substitutions at the C2, N⁶, and C8 positions of the adenine ring have been extensively studied, particularly in the development of selective adenosine receptor agonists and antagonists.

C2-Position: Introducing small, hydrophobic, or electron-withdrawing groups at the C2 position has proven effective.

C2-Chloro substitution on N⁶-substituted-4'-thioadenosine-5'-uronamides results in highly potent and selective agonists for the human A₃ adenosine receptor. ucc.ie In 4'-selenoadenosine analogues, 2-chloro substitution generally improved A₃AR affinity in certain series. nih.gov

C2-Alkynyl groups, such as a 2-hexynyl group, on truncated 4'-thioadenosine derivatives can convert an A₃AR antagonist into a potent A₂ₐAR agonist. researchgate.netnih.gov The binding affinity at the A₂ₐAR improves as the alkynyl chain length increases up to a hexynyl group. researchgate.net

N⁶-Position: The N⁶-amino group is a critical site for modifying receptor selectivity.

N⁶-Methyl substitution is a well-known modification. N⁶-Methyl-2'-deoxyadenosine itself is a known nucleoside. caymanchem.comsigmaaldrich.com

N⁶-Benzyl groups, such as N⁶-(3-chlorobenzyl) or N⁶-(3-bromobenzyl), on truncated 4'-thioadenosine analogues produce potent A₃AR antagonists with high, species-independent binding affinity. nih.gov

C8-Position: Modifications at the C8 position are generally less tolerated for A₂ₐAR binding.

C8-Bromo substitution is a common synthetic handle, as seen in 8-Bromo-2'-deoxyadenosine. medchemexpress.comnih.gov However, introducing substituents at this position on the 4'-thioadenosine scaffold has been found to abolish or greatly reduce binding affinity at the human A₂ₐAR. researchgate.net A series of C8-substituted-4'-thioadenosine analogues were synthesized but were found to be inactive as HSP90 inhibitors. researchgate.net

Stereochemical Considerations and Anomeric Forms (e.g., Alpha-anomers)

The stereochemistry of nucleoside analogues is a critical determinant of their biological activity. In the context of this compound, the orientation of the adenine base relative to the 4'-thiosugar ring, defined as either a β- or α-anomer, significantly influences its interaction with target enzymes and its subsequent pharmacological effects.

The naturally occurring nucleosides exist almost exclusively as β-anomers. Consequently, the synthesis of 4'-thionucleosides often targets the β-anomer to mimic the natural substrate of kinases and polymerases. During the glycosylation step in the synthesis of 2'-deoxy-4'-thionucleosides, a mixture of α- and β-anomers can be formed. ucc.ie For instance, the glycosylation of a 4'-thiosugar with a silylated thymine (B56734) analogue using N-bromosuccinimide (NBS) in acetonitrile (B52724) resulted in a 2:3 mixture of β- and α-isomers of the corresponding 4'-thionucleoside. ucc.ie The desired β-anomer is typically confirmed using 2D NOESY experiments, which can show a correlation between specific protons, such as 1'-H and 4'-H, confirming the β-D-anomer configuration. mdpi.com

Table 1: Anomeric Forms of this compound Derivatives and their Synthetic Outcomes

| Anomer | Synthetic Observation | Method of Confirmation |

|---|---|---|

| β-anomer | Often the desired stereoisomer for biological activity. mdpi.com | 2D NOESY experiments showing correlation between 1'-H and 4'-H. mdpi.com |

| α-anomer | Can be produced as a mixture with the β-anomer during synthesis. ucc.ie | Has been synthesized and evaluated for biological activity. acs.org |

Design of Prodrug Strategies to Influence Cellular Uptake and Intracellular Metabolism

A significant challenge with nucleoside analogues, including this compound, is their transport across the cell membrane and their subsequent intracellular phosphorylation to the active triphosphate form. Prodrug strategies are employed to overcome these limitations by masking the polar phosphate (B84403) groups, thereby enhancing cellular permeability. researchgate.net Once inside the cell, these masking groups are cleaved by intracellular enzymes to release the active nucleotide. washington.edu

One prominent prodrug approach is the phosphoramidate (B1195095) protide (B1233603) technology. This involves converting the nucleoside monophosphate into a phosphoramidate derivative. Another common strategy is the use of phosphotriester prodrugs, such as the bis(pivaloyloxymethyl) (bis(POM)) or bis(S-acyl-2-thioethyl) (SATE) derivatives. acs.org These prodrugs are designed to be neutral and lipophilic, facilitating their diffusion across the cell membrane. Intracellular esterases then hydrolyze the ester bonds, releasing the nucleoside monophosphate. acs.org

A specific example is the synthesis of the bis(POM)-monophosphate prodrug of this compound and its corresponding α-anomer. acs.org This strategy aims to deliver the monophosphorylated form of the nucleoside analogue directly into the cell, bypassing the often inefficient initial phosphorylation step catalyzed by deoxyribonucleoside kinases. The intracellular release of the monophosphate allows for more efficient conversion to the di- and triphosphate forms, which are the ultimate active species. The design of such prodrugs can significantly influence the therapeutic potential of the parent nucleoside analogue. biorxiv.org

Table 2: Prodrug Strategies for Nucleoside Analogues

| Prodrug Strategy | Mechanism of Action | Intended Outcome | Example Derivative of this compound |

|---|---|---|---|

| Bis(POM)-monophosphate | Masking of the phosphate group with pivaloyloxymethyl groups to increase lipophilicity. acs.org | Enhanced cellular uptake and intracellular release of the monophosphate. acs.org | Bis(POM)-2'-deoxy-4'-thioadenosine-5'-monophosphate acs.org |

| Bis(SATE)-phosphotriester | Masking of the phosphate group with S-acyl-2-thioethyl groups. acs.org | Improved cell permeability and subsequent intracellular delivery of the monophosphate. acs.org | Not specifically reported for this compound, but a general strategy. |

| Phosphoramidate (ProTide) | A phosphate group is masked with an amino acid ester and an aryl group. | Bypasses the initial phosphorylation step and delivers the monophosphate intracellularly. | Not specifically reported for this compound, but a general strategy. |

Development of Nongenotoxic 4'-Thioadenosine Analogues

While some 4'-thioadenosine analogues have shown potent anticancer activity, their clinical development can be hampered by toxicity, particularly genotoxicity. acs.orgnih.gov For example, the cytotoxic multikinase inhibitor LJ4425, which has a 4'-thioadenosine structure, was discontinued (B1498344) due to high toxicity observed in animal models. acs.org It was speculated that the 5'-hydroxyl group of LJ4425 was responsible for its genotoxicity, likely through interference with DNA elongation, a mechanism common to many anticancer nucleoside analogues. acs.org

This led to the rational design and synthesis of novel 4'-thioadenosine analogues with modifications at the 5'-position to mitigate genotoxicity. acs.orgnih.gov By replacing the 5'-hydroxyl group, researchers aimed to create derivatives that retained potent kinase inhibitory activity without causing DNA damage. nih.gov This approach led to the development of several nongenotoxic kinase inhibitors. acs.orgnih.gov

Among the synthesized derivatives, compounds such as LJ4827 and LJ4760 were identified as being nongenotoxic based on the absence of H2AX phosphorylation (a marker for DNA double-strand breaks). nih.gov These nongenotoxic analogues were found to inhibit specific kinases, such as HASPIN, and demonstrated cancer-specific cytotoxic effects without the adverse genotoxic profile of the parent compound. acs.orgnih.govnih.gov The development of these nongenotoxic 4'-thioadenosine analogues highlights a successful strategy to improve the safety profile of this class of compounds while preserving their therapeutic potential.

Table 3: Comparison of Genotoxic and Nongenotoxic 4'-Thioadenosine Analogues

| Compound | Key Structural Feature | Genotoxicity | Mechanism of Action |

|---|---|---|---|

| LJ4425 | 4'-thioadenosine with a 5'-hydroxyl group acs.org | High acs.org | Cytotoxic multikinase inhibitor; suspected interference with DNA elongation acs.org |

| LJ4827 | 4'-thioadenosine with a modified 5'-position nih.gov | Nongenotoxic nih.gov | Potent and specific HASPIN inhibitor acs.orgnih.gov |

| LJ4760 | 4'-thioadenosine with a modified 5'-position nih.gov | Nongenotoxic nih.gov | Kinase inhibitor nih.gov |

Future Perspectives in 2 Deoxy 4 Thioadenosine Research

Elucidation of Novel Molecular Targets and Pathways

While the general antiproliferative and antiviral activities of 4'-thionucleosides are known, a key future direction is the precise identification of novel molecular targets and the pathways they modulate. Research is moving beyond broad cytotoxic effects to uncover specific, and potentially more druggable, protein interactions.

A significant area of investigation is the targeting of protein kinases, which are often dysregulated in diseases like cancer. nih.gov Researchers have designed and synthesized 7-substituted 7-deaza-4'-thioadenosine analogues, moving beyond the traditional nucleoside structure to create multi-kinase inhibitors. nih.gov One lead compound, 7-acetylene-7-deaza-4'-thioadenosine , demonstrated potent inhibition of several kinases simultaneously. nih.gov The rationale is that hitting multiple oncogenic targets at once could overcome the drug resistance that often develops with single-target agents. nih.gov

| Kinase Target | Inhibition (%) at 1 µM |

|---|---|

| TRKA (NTRK1) | 96 |

| CK1δ (CSNK1D) | 98 |

| DYRK1A | 98 |

| DYRK1B | 98 |

Another promising frontier is the development of 4'-thioadenosine derivatives as modulators of G-protein-coupled receptors, specifically the A3 adenosine (B11128) receptor (A3AR). nih.govnih.govacs.org The A3AR is a target for conditions including inflammation, glaucoma, and cancer. nih.gov Research into N(6)-substituted-4'-thioadenosines has sought to create potent and selective A3AR agonists. nih.gov Stereochemical modifications, such as the introduction of a methyl group at the 4'-position, have been shown to significantly influence binding affinity and functional activity at the A3AR. nih.gov For instance, a truncated 4'-thioadenosine derivative with a 4'-β-methyl substitution displayed a high binding affinity (Ki = 3.5 nM) for the A3AR. nih.gov

Furthermore, recent work has identified the atypical mitotic kinase HASPIN as a novel target for this class of compounds. acs.org After modifying a cytotoxic 4'-thioadenosine analogue to remove genotoxicity, researchers used in silico screening to identify a derivative, LJ4827 , as a potent and specific HASPIN inhibitor. This finding opens a new therapeutic avenue, as HASPIN inhibition selectively impedes cancer cell mitosis without the adverse effects seen with many other mitotic kinase inhibitors. acs.org

Advanced Synthetic Methodologies for Architecturally Complex Analogues

The growing interest in the nuanced biological activities of 4'-thioadenosine derivatives has driven significant innovation in their chemical synthesis. The goal is to develop flexible, scalable, and stereoselective methods to produce architecturally complex analogues that can be used to probe structure-activity relationships.

Early synthetic work has been supplemented by more advanced and versatile strategies. The Pummerer-type reaction, for example, has been a valuable tool for synthesizing various 4'-thionucleosides, including precursors to antineoplastic agents. nih.gov Another established method involves the enzymatic transglycosylation reaction, where an enzyme like N-deoxyribosyltransferase catalyzes the transfer of a 2'-deoxy-4'-thioribose moiety from a donor like 2'-deoxy-4'-thiouridine to a purine (B94841) base. nih.govnih.gov

More recent advancements focus on de novo syntheses that build the molecule from acyclic precursors, offering greater flexibility. rsc.orgnih.gov One such method relies on a one-pot α-fluorination and aldol (B89426) reaction (αFAR) followed by a streamlined process to construct the 4'-thiosugar ring, demonstrating multigram scalability. rsc.orgnih.gov Another acyclic approach involves the highly diastereoselective Mukaiyama aldol reaction and a radical-based vinyl group transfer to create analogues with complex C2' stereocenters. mdpi.com

These advanced methodologies enable the synthesis of previously inaccessible analogues, such as those with modifications at multiple positions.

Key Synthetic Strategies for 4'-Thionucleosides:

| Synthetic Strategy | Description | Key Features | Reference(s) |

| Pummerer Reaction | Involves the oxidation of tetrahydrothiophenes followed by nucleobase addition to an in situ-generated thionium (B1214772) ion. | Useful for creating a variety of 4'-thionucleosides. | nih.govmdpi.com |

| Acyclic Thioaminal Cyclization | An acyclic dithioacetal is constructed, the nucleobase is added, and then an intramolecular cyclization forms the thiosugar ring. | Highly flexible; allows for construction of C2' quaternary centers. | mdpi.com |

| Enzymatic Transglycosylation | An enzyme catalyzes the transfer of the 2-deoxy-4-thiosugar from a pyrimidine (B1678525) to a purine base. | Improved procedure over some chemical methods for purine analogues. | nih.gov |

| De Novo α-FAR Method | A scalable synthesis using an organocatalytic α-fluorination and aldol reaction (αFAR) of α-heteroaryl acetaldehydes. | Scalable, flexible, and allows for C2'-modified analogues. | rsc.orgnih.gov |

| Radical Deoxygenation | Synthesis of 2'-deoxy-4'-thiopurine nucleosides via a radical reaction of the corresponding 2'-bromo derivatives. | A practical route from 4'-thioribonucleoside precursors. | nih.govacs.org |

These methods are crucial for generating diverse libraries of compounds, such as 2'-deoxy-2'-fluoro-4'-thioadenosine and other C2'-modified analogues, allowing for a systematic exploration of how structural changes impact biological function. researchgate.net

Exploration of Uncharted Biological Applications in Basic Science

Beyond their direct therapeutic potential, 2'-Deoxy-4'-thioadenosine and its triphosphate form are becoming valuable tools for basic scientific research, particularly in the field of nucleic acid chemistry and biology. The unique properties conferred by the 4'-sulfur atom are being exploited to create novel research probes and materials.

The primary application in this area is the synthesis of 4'-thioDNA , a synthetic nucleic acid analogue where the furanose oxygen is replaced by sulfur in every nucleotide. researchgate.netoup.com The synthesis of 4'-thioDNA is achieved using standard solid-phase phosphoramidite (B1245037) chemistry with appropriately protected 2'-deoxy-4'-thionucleoside monomers, including the derivative of this compound. nih.govacs.orgoup.com

4'-thioDNA exhibits several remarkable properties that make it a powerful research tool:

Enhanced Nuclease Resistance: The 4'-thio modification makes the phosphodiester backbone more resistant to cleavage by both endonucleases and 3'-exonucleases compared to natural DNA. oup.comnih.gov

Unique Structural and Hybridization Properties: Circular dichroism (CD) spectra and experiments with groove-binding molecules have revealed that a 4'-thioDNA duplex adopts a structure that is more similar to A-form RNA than to B-form DNA. oup.comnih.gov This RNA-like behavior is unexpected for a deoxyribose-based polymer and provides a unique scaffold for studying nucleic acid structures. oup.com

Substrate for Polymerases: Researchers have successfully synthesized 2'-deoxy-4'-thionucleoside 5'-triphosphates (dSNTPs) and demonstrated that they can be incorporated by certain DNA polymerases. researchgate.net This has enabled the PCR amplification of a highly modified 104-mer 4'-thioDNA template, a significant step towards the in vitro evolution of synthetic genetic polymers (Xenonucleic acids or XNAs). researchgate.net

These properties allow 4'-thioDNA containing this compound to be used as a probe to study the subtle interactions between proteins and nucleic acids. For example, when an analogue, 2'-deoxy-4'-thiothymidine , was incorporated into the recognition site for the EcoRV restriction endonuclease, it significantly inhibited the enzyme's cleavage activity, providing insight into the critical role of the furanose oxygen in enzyme recognition. nih.gov Such studies are fundamental to understanding the mechanisms of DNA repair, replication, and transcription.

Integration with Systems Biology and Computational Approaches for Mechanistic Insights

The integration of computational chemistry and systems biology with traditional experimental work represents a paradigm shift in nucleoside research. These in silico approaches provide powerful tools for predicting biological activity, understanding mechanisms of action at an atomic level, and guiding the rational design of new analogues of this compound.

Molecular modeling and docking studies are frequently used to visualize and analyze the interaction between a 4'-thionucleoside and its protein target. For example, computational docking of a 4'-β-methyl-substituted thioadenosine derivative into the A3 adenosine receptor revealed that the compound adopted a "South" conformation and maintained a critical interaction with the amino acid residue Thr94, which is known to be important for agonistic activity. nih.gov This type of analysis explains experimental observations and provides a structural basis for designing next-generation ligands with improved affinity and selectivity. nih.govnih.gov

Quantum mechanics calculations , such as Density Functional Theory (DFT), are employed to understand the intrinsic electronic and steric properties of these molecules. DFT studies have been used to analyze the cyclization rates during the synthesis of complex analogues, shedding light on the factors that control reaction outcomes. mdpi.com Conformational analysis using NMR spectroscopy combined with ab initio calculations has shown that the anomeric effect in 4'-thionucleosides is weaker than in their natural oxygen-containing counterparts, which influences the sugar pucker equilibrium and, consequently, biological function. srce.hr

On a broader scale, systems biology approaches are being used to identify novel drug targets and understand compound mechanisms on a genome-wide level. In one study, a non-genotoxic 4'-thioadenosine derivative with unknown activity was profiled. By analyzing its chemical structure and the transcriptomic (gene expression) changes it induced in cancer cells, researchers were able to computationally link it to the HASPIN kinase pathway. acs.org This in silico prediction was then experimentally validated, leading to the discovery of a novel HASPIN inhibitor. acs.org This integrated approach, combining chemical synthesis, biological screening, and computational analysis, is a powerful engine for accelerating the discovery of new applications for 4'-thioadenosine derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2'-Deoxy-4'-thioadenosine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves modifying adenosine at the 4'-position with a sulfur atom. A validated route includes sequential protection/deprotection steps (e.g., using TPDS-Cl₂ for hydroxyl protection) and thiolation via nucleophilic substitution . Reaction conditions such as solvent polarity (e.g., DCM vs. THF), temperature (RT vs. reflux), and catalysts (e.g., DMAP) critically affect regioselectivity and side-product formation. Yield optimization requires monitoring intermediates with HPLC or LC-MS .

Q. How should researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to confirm sulfur substitution at the 4'-position (distinct δ-shifts for C4' vs. oxygen analogs) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and detect impurities.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant guidelines:

- Use fume hoods for aerosol prevention during synthesis.

- Wear PPE (nitrile gloves, safety goggles) to avoid dermal/ocular exposure.

- Implement emergency measures: For inhalation, move to fresh air and administer artificial respiration if needed .

Advanced Research Questions

Q. How does this compound exert antiviral activity, and what assays validate its mechanism against HIV?

- Methodological Answer : The compound inhibits viral reverse transcriptase by acting as a chain terminator. Key assays include:

- EC₅₀ Determination : Measure inhibition of dATP incorporation using human mitochondrial DNA polymerase assays (e.g., EC₅₀ = 0.2 μM for ddA-TP vs. 10 μM for EFdA-TP) .

- Resistance Profiling : Test activity against drug-resistant HIV mutants (e.g., M184V) via plaque reduction assays .

Q. What strategies resolve contradictions in cytotoxicity data between this compound and its analogs?

- Methodological Answer : Discrepancies often arise from:

- Metabolic Stability : Assess intracellular phosphorylation rates (e.g., triphosphate levels via LC-MS/MS).

- Selectivity Index (SI) : Compare CC₅₀ (cytotoxicity) and EC₅₀ (efficacy) across cell lines (e.g., MT-4 vs. PBMCs). Modifications like 2-fluorination improve SI by reducing off-target effects .

Q. How can researchers design experiments to evaluate the epigenetic modulation potential of this compound?

- Methodological Answer :

- Gene Expression Analysis : Quantify p21 upregulation via qRT-PCR or Western blot in cancer cell lines (e.g., HCT-116).

- DNA Methylation Profiling : Use bisulfite sequencing to assess CpG island methylation changes post-treatment .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error Analysis : Calculate standard deviation error bars from triplicate experiments. Apply t-tests or ANOVA for significance testing (p < 0.05) .

Methodological Best Practices

Q. How should raw data from this compound experiments be processed and presented?

- Guidelines :